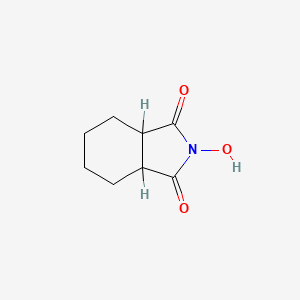

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

Description

Contextual Significance of Imide Scaffolds in Synthetic Chemistry

Imide scaffolds, defined by two acyl groups bonded to a nitrogen atom, are fundamental building blocks in the synthesis of a wide array of organic molecules. nih.gov They are integral components in many biologically active compounds, including pharmaceuticals, fungicides, and herbicides. mdpi.com The phthalimide (B116566) group, a well-known imide, is considered a privileged scaffold in medicinal chemistry, as its incorporation can enhance the ability of a compound to cross biological membranes. mdpi.com The chemical stability of the imide group, being more resistant to hydrolysis than related acid anhydrides, further contributes to its utility in the development of robust molecular architectures, including high-strength polymers known as polyimides. nih.gov The acidic nature of the N-H proton in unsubstituted imides allows for a variety of chemical modifications, making them versatile intermediates in organic synthesis.

Overview of the Hexahydro-1H-isoindole-1,3(2H)-dione Framework

The hexahydro-1H-isoindole-1,3(2H)-dione framework represents the fully saturated (hydrogenated) version of the phthalimide molecule. This bicyclic structure is also structurally related to norcantharimide. tubitak.gov.tr The cyclohexane (B81311) ring fused to the pyrrolidine-2,5-dione (succinimide) ring creates a non-planar, conformationally complex scaffold.

Research in this area often focuses on the synthesis of various derivatives by modifying this core structure. tubitak.gov.tr Synthetic strategies have been developed to introduce a range of functional groups onto the cyclohexane ring, including hydroxyl, acetate, amino, azido (B1232118), and triazole groups. tubitak.gov.tr These modifications are typically achieved through reactions such as epoxidation of the unsaturated precursor, 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, followed by nucleophilic ring-opening of the resulting epoxide. tubitak.gov.trresearchgate.net Another common method involves the cis-hydroxylation of the double bond in the tetrahydro precursor to create hydroxyl analogues. tubitak.gov.tr The resulting substituted hexahydroisoindolediones are then studied for their chemical properties and potential applications. For instance, novel derivatives have been synthesized and investigated for their potential cytotoxic and antimicrobial activities. nih.gov

Research Landscape for 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

The specific compound, this compound, is an N-hydroxy derivative of the saturated isoindoledione core. The introduction of a hydroxyl group on the imide nitrogen (an N-hydroxyimide) imparts distinct chemical properties compared to its N-unsubstituted or N-alkyl/aryl counterparts.

While broad studies on substituted hexahydro-1H-isoindole-1,3(2H)-diones mention the creation of "hydroxyl analogues," detailed research focusing exclusively on the 2-hydroxy variant is limited in publicly accessible literature. tubitak.gov.tr It is often synthesized as an intermediate or as part of a larger library of compounds for screening purposes. nih.govresearchgate.net The synthesis of N-hydroxyimides can generally be achieved by reacting the corresponding anhydride, in this case, hexahydroisobenzofuran-1,3-dione (also known as cis-1,2-cyclohexanedicarboxylic anhydride), with hydroxylamine.

The primary interest in N-hydroxyimide compounds stems from their role as important precursors and reagents in organic synthesis. For example, N-hydroxy-succinimide and N-hydroxy-phthalimide are widely used as activating agents in the formation of amide bonds for peptide synthesis. The N-O bond can be readily cleaved, making them effective acyl transfer agents. While specific applications for this compound are not extensively documented, its structural features suggest potential utility as a reagent or as a scaffold for further chemical elaboration.

Basic chemical and physical properties for this compound have been reported, providing a foundation for its use in synthetic chemistry.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 18886-85-6 | chemicalbook.comsynhet.comchemicalbook.com |

| Molecular Formula | C8H11NO3 | chemicalbook.comchemicalbook.com |

| Molecular Weight | 169.18 g/mol | chemicalbook.comchemicalbook.com |

| Melting Point | 112-113 °C | chemicalbook.com |

| IUPAC Name | 2-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | synhet.com |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h5-6,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWVTDFTWIVIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279743, DTXSID60901180 | |

| Record name | 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_258 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18886-85-6, 5426-10-8 | |

| Record name | 18886-85-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14004 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxyhexahydro 1h Isoindole 1,3 2h Dione and Its Derivatives

Foundational Synthetic Routes to the Core Structure

The initial construction of the hexahydro-1H-isoindole-1,3(2H)-dione scaffold is paramount. Foundational routes are designed to efficiently build this core structure from readily available starting materials.

The formation of the imide functional group is a critical step in the synthesis of isoindole-1,3-dione derivatives. This is typically achieved through the condensation reaction of an anhydride with an amine or a related nitrogen-containing nucleophile. For instance, phthalimide (B116566) derivatives can be synthesized by refluxing phthalic anhydride with primary amines or hydrazides in a suitable solvent like acetic acid or methanol (B129727). mdpi.comnih.gov The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring. This method is widely applicable for creating a variety of N-substituted isoindoline-1,3-diones. bohrium.comnih.govnih.gov

A general scheme for this reaction is the condensation of acyl-hydrazides with phthalic anhydride or its derivatives. mdpi.com For example, equimolar amounts of 2,3-dimethylaniline and phthalic anhydride can be refluxed in methanol for 48 hours to yield the corresponding N-substituted phthalimide. nih.gov

A common and effective strategy for synthesizing the saturated carbocyclic portion of the target molecule involves starting with hexahydro-isobenzofuran-1,3-dione or its unsaturated analog, 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. acgpubs.orgresearchgate.net This precursor, which contains the required anhydride functionality, can be reacted with various primary amines or other nitrogen sources to form the desired imide ring.

The key starting material, 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, is often prepared through a Diels-Alder cycloaddition of 3-sulfolene and maleic anhydride. researchgate.net This anhydride is then reacted with a primary amine, such as ethanolamine or 1-amino-2-propanol, in a solvent like toluene under reflux conditions to yield the corresponding N-substituted 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. acgpubs.org Subsequent reduction of the double bond in the cyclohexene (B86901) ring would lead to the hexahydro- core structure.

Table 1: Synthesis of N-substituted isoindole-1,3-diones from 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

| Reactant 1 | Reactant 2 | Product | Yield (%) |

|---|

Data extracted from a study on the synthesis and optical properties of isoindole-1,3-dione compounds. acgpubs.org

Further functionalization of the hexahydro-1H-isoindole-1,3(2H)-dione skeleton can be achieved by starting with the partially saturated 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. researchgate.netresearchgate.netsemanticscholar.org The double bond in the cyclohexene ring of this intermediate serves as a handle for introducing various functional groups.

Key transformations include:

Epoxidation : Reaction with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) converts the double bond into an epoxide. This epoxide is a versatile intermediate for further reactions. researchgate.netresearchgate.net

Ring-opening of Epoxides : The synthesized epoxides can be opened with various nucleophiles (e.g., HBr, HCl, sodium azide) to introduce functionalities such as halogens, azides, or hydroxyl groups in a stereocontrolled manner. researchgate.netresearchgate.net

Cis-hydroxylation : Treatment with reagents like osmium tetroxide can introduce two hydroxyl groups across the double bond, forming a diol. These hydroxyl groups can then be further modified, for example, by conversion to acetate esters. researchgate.netsemanticscholar.org

These derivatization reactions allow for the synthesis of a library of hexahydro-1H-isoindole-1,3(2H)-dione derivatives with diverse substituents and stereochemistries. indexacademicdocs.org

Advanced Synthetic Transformations

To achieve greater control over the molecular architecture and to access more complex derivatives, advanced synthetic methods are employed. These often focus on controlling the stereochemistry and regiochemistry of the reactions.

Control over regioselectivity and stereoselectivity is crucial for synthesizing specific isomers of substituted hexahydro-1H-isoindole-1,3(2H)-diones. One notable example is the regioselective ring-opening of epoxide derivatives. researchgate.net For instance, the ring-opening reactions of 2-hydroxy-5-alkylhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones have been shown to be C-2 selective under mild, non-chelated conditions with nucleophiles such as methanol, chloride, bromide, and azide (B81097). researchgate.net

Theoretical computations have been used to understand the regioselectivity in these epoxide ring-opening reactions, suggesting that the outcome is kinetically controlled and dependent on the transition state energies. researchgate.net The exact configuration of the products, such as (3aS,4R,5R,6S,7aS)-5-chloro-2-ethyl-4,6-dihydroxyhexahydro-1H-isoindole-1,3(2H)-dione, has been confirmed by X-ray diffraction analysis. researchgate.net Furthermore, the epoxidation of 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with m-CPBA has been reported to yield syn-epoxides as the main product. researchgate.net

The ene-reaction of singlet oxygen provides another powerful method for the functionalization of 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. researchgate.net Singlet oxygen, a highly reactive excited state of molecular oxygen, can react with alkenes containing an allylic hydrogen in a pericyclic reaction to form an allylic hydroperoxide, with a concomitant shift of the double bond. organicchemistrydata.orgresearchgate.net

This reaction is a key step in some synthetic routes to functionalized isoindole derivatives. researchgate.net Singlet oxygen is typically generated in situ by photosensitization, using a dye like Methylene Blue or Rose Bengal and exposing the reaction mixture to light. organicchemistrydata.org The mechanism of the singlet oxygen ene reaction is complex and has been described as a two-step, no-intermediate process. cuny.edu The regioselectivity of this reaction is an important consideration in synthetic planning. organicchemistrydata.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione |

| Hexahydro-isobenzofuran-1,3-dione |

| 2-Alkyl/Aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |

| Phthalic anhydride |

| 2,3-dimethylaniline |

| 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione |

| 3-sulfolene |

| Maleic anhydride |

| Ethanolamine |

| 1-amino-2-propanol |

| 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |

| m-chloroperbenzoic acid (m-CPBA) |

| Sodium azide |

| Osmium tetroxide |

| 2-hydroxy-5-alkylhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones |

| (3aS,4R,5R,6S,7aS)-5-chloro-2-ethyl-4,6-dihydroxyhexahydro-1H-isoindole-1,3(2H)-dione |

| Methylene Blue |

| Rose Bengal |

| N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide |

| N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide |

| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide |

| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea |

| 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea |

| 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea |

| 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4- d ]pyridazin-4(3 H )-one |

| 2-(benzo[d]thiazol-2′-ylthio)-N′-(1,3-dioxoisoindolin-2-yl)acetamide |

| N-(1,3-dioxoisoindolin-2-yl)-1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxamide |

| 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide |

| Tetrahydrophthalic anhydride |

| Thalidomide |

| Lenalidomide |

| Pomalidomide |

| (E)-N-(1,3-dioxoisoindolin-2-yl)cinnamamide |

| (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide |

| (E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide |

| (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide |

| 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione |

| 2-ethyl-4,5,6-trihydroxy-hexahydro-isoindole-1,3-dione |

| N-phenylphthalimide |

| N-m-tolylphthalimide |

| N-(o-tolyl)phthalimide |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione |

| 1-Chloroacetyl-4-aryl-piperazine |

| 2-thioxopyrimidin-4-one |

Synthesis of Functionalized Derivatives

Hydroxy and acetoxy derivatives of this compound are primarily synthesized through the methods described above, namely cis-hydroxylation and the ring-opening of epoxides.

The direct cis-hydroxylation of the double bond in 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione yields dihydroxy derivatives. researchgate.net These diols can be readily converted to their corresponding diacetoxy analogues by treatment with acetic anhydride. researchgate.netresearchgate.net

Alternatively, the opening of the epoxide ring of syn-4,5-epoxy-2-alkylhexahydro-1H-isoindole-1,3(2H)-dione with reagents like acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid leads to the formation of trans-diacetate derivatives. researchgate.net Furthermore, the epoxide ring can be opened with methanol in the presence of sulfuric acid, followed by acetylation of the resulting hydroxyl group with acetyl chloride, to yield a methoxy-acetoxy derivative. researchgate.net

Halo-substituted analogues of hexahydro-1H-isoindole-1,3(2H)-dione can be prepared via the ring-opening of an epoxy alcohol intermediate. Specifically, the ring-opening of (1aS,2S,6bR)-5-ethyl-2-hydroxyhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-dione with nucleophiles such as chloride (Cl⁻) and bromide (Br⁻) ions under mild conditions results in the formation of C-2 selective ring-opened products. researchgate.net

For example, the reaction of the aforementioned epoxy alcohol with hydrochloric acid (HCl) yields (3aS,4R,5R,6S,7aS)-5-chloro-2-ethyl-4,6-dihydroxyhexahydro-1H-isoindole-1,3(2H)-dione. researchgate.net The regioselectivity of this reaction is noteworthy, with the nucleophile preferentially attacking the C-2 position.

Amino and azido (B1232118) functionalities are introduced into the hexahydro-1H-isoindole-1,3(2H)-dione scaffold through the nucleophilic ring-opening of an epoxide precursor. The reaction of syn-4,5-epoxy-2-ethylhexahydro-1H-isoindole-1,3(2H)-dione with sodium azide (NaN₃) in methanol yields the corresponding azido-alcohol as a single stereoisomer. researchgate.net

The resulting azido derivative can then be reduced to the corresponding amino compound. This two-step process provides a reliable method for the synthesis of amino-functionalized hexahydro-1H-isoindole-1,3(2H)-diones. researchgate.netsemanticscholar.org These amino derivatives are valuable intermediates for further synthetic modifications.

Triazole-containing derivatives of hexahydro-1H-isoindole-1,3(2H)-dione are synthesized from the previously prepared azido derivatives. The synthesis involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. researchgate.netnih.gov

Specifically, the azido-alcohol derivative is reacted with an alkyne, such as phenylacetylene, in the presence of a copper(I) catalyst. This reaction leads to the formation of a 1,2,3-triazole ring fused to the hexahydro-1H-isoindole-1,3(2H)-dione core. researchgate.net This synthetic route allows for the introduction of a wide variety of substituents on the triazole ring by varying the alkyne component in the cycloaddition reaction.

Quinazoline- and Thiophene-Linked Derivatives

The synthesis of hybrid molecules incorporating the hexahydro-1H-isoindole-1,3(2H)-dione scaffold with quinazoline and thiophene moieties has been explored to generate novel compounds. An efficient method for creating these hybrids involves the reaction of different hydrazides with tetrahydrophthalic anhydride.

Specifically, a quinazoline-linked hexahydro-1H-isoindole-1,3(2H)-dione derivative, N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, was synthesized by refluxing 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide with tetrahydrophthalic anhydride in glacial acetic acid. This reaction creates a hydrazide linkage between the two heterocyclic systems.

Similarly, thiophene-linked analogues have been synthesized, although the literature reviewed focuses more on the phthalimide (the aromatic analogue) rather than the hexahydrophthalimide core. For instance, N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide was obtained by reacting thiophene-2-carbohydrazide with phthalic anhydride. The underlying synthetic strategy suggests that similar approaches could be applied using hexahydrophthalic anhydride to produce the corresponding thiophene-linked this compound derivatives. Thiophene-based compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

The following table summarizes the synthesis of a quinazoline-linked derivative.

| Starting Material 1 | Starting Material 2 | Product | Solvent | Reaction Time | Yield |

| 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | Tetrahydrophthalic anhydride | N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Glacial Acetic Acid | 5 hours (reflux) | 74% |

Reaction Conditions and Optimization

The synthesis of this compound and its derivatives is influenced by various reaction parameters that can be optimized to improve efficiency and yield.

Solvent Effects in Synthetic Pathways

The choice of solvent is a critical factor in the synthesis of isoindole-1,3-dione derivatives. Glacial acetic acid is frequently employed, particularly for the condensation reaction between hydrazides and anhydrides, as it serves as both a solvent and a catalyst. For example, it was used in the synthesis of N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide.

Toluene is another solvent utilized, often in reactions involving phthalic anhydride and a hydrazide, sometimes with a catalytic amount of glacial acetic acid. In other synthetic routes, chlorinated solvents like dichloromethane (CH2Cl2) are used for reactions and subsequent extraction and purification steps, such as column chromatography. The synthesis of N-substituted isoindole-1,3-dione derivatives has also been successfully carried out in solvents like acetonitrile, particularly for alkylation reactions in the presence of a base like potassium carbonate. The selection of the solvent often depends on the specific reaction type, the solubility of the reactants, and the reaction temperature.

Temperature and Catalytic Influences

Temperature plays a pivotal role in the reaction kinetics and outcomes. Many synthetic procedures for these derivatives involve heating the reaction mixture to reflux. For instance, the synthesis of the quinazoline-hexahydrophthalimide hybrid required refluxing for 5 hours in glacial acetic acid. In another case, the reaction between an anhydride and an amino-alcohol in toluene was refluxed for a much longer period of 36 hours. Some reactions are performed at specific, controlled temperatures. A reaction involving 1-(substituted-phenyl)-1H-1,2,3-triazole-4-carbohydrazide with phthalic anhydride in toluene was conducted at 110 °C. Other syntheses may start at a low temperature, such as 0 °C for the addition of reagents, and then proceed at room temperature (25 °C).

Catalysts are also employed to facilitate these reactions. As mentioned, glacial acetic acid can act as a catalyst in certain condensation reactions. Bases like triethylamine are used in acylation reactions to neutralize the acid formed.

The table below illustrates the varied temperature conditions used in the synthesis of related derivatives.

| Reaction Type | Solvent | Temperature | Duration | Catalyst |

| Hydrazide + Anhydride | Glacial Acetic Acid | Reflux | 5 hours | - |

| Hydrazide + Anhydride | Toluene | 110 °C | Not specified | Glacial Acetic Acid |

| Anhydride + Amino-alcohol | Toluene | Reflux | 36 hours | - |

| Mesylation | Dichloromethane | 0 °C to 25 °C | 24 hours | Triethylamine |

Yield Enhancement and Isolation Techniques

Achieving high yields and ensuring the purity of the final product are key objectives in synthetic chemistry. For this compound and its derivatives, yields can be quite high, often exceeding 70% and in some cases reaching up to 98%. For example, the synthesis of N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide resulted in a 74% yield. A different synthesis for (3aR, 7aS)-2-hydroxy-hexahydro-1H-isoindole-1,3(2H)-dione reported a yield of 94%.

Common isolation techniques begin with the precipitation of the crude product. A widely used method is to pour the cooled reaction mixture into ice water, which causes the organic product to precipitate. Following precipitation, the crude solid is collected by filtration.

Purification is crucial for removing unreacted starting materials and by-products. Recrystallization from a suitable solvent, such as isopropyl alcohol or ethyl alcohol, is a common and effective method for purifying the final compounds. In some cases, animal charcoal is used during recrystallization to remove colored impurities. For more challenging separations, column chromatography using silica gel is employed, with solvent systems like ethyl acetate/n-hexane to isolate the desired product. The purity of the isolated compounds is then confirmed using various spectroscopic techniques.

Reactivity and Transformation Pathways of 2 Hydroxyhexahydro 1h Isoindole 1,3 2h Dione Analogues

Nucleophilic Ring-Opening Reactions

The presence of strained rings, such as epoxides, on the hexahydro-1H-isoindole-1,3(2H)-dione framework makes it susceptible to nucleophilic attack. This reactivity is a cornerstone for creating a range of polysubstituted derivatives. The regiochemistry and stereochemistry of these reactions are often highly controlled, enabling the synthesis of specific isomers.

Investigations with Halide Nucleophiles (Cl⁻, Br⁻)

The ring-opening of epoxide analogues of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione with halide ions provides a direct pathway to halohydrin derivatives. Research has demonstrated that 5-alkyl/aryl-2-hydroxyhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones react with nucleophiles like chloride (Cl⁻) and bromide (Br⁻). nih.gov This reaction proceeds via a C-2 selective nucleophilic attack on the epoxide ring, yielding the corresponding halodiol products. nih.gov This selective opening is a critical step for introducing halogen and hydroxyl groups at specific positions on the isoindole core.

Table 1: Nucleophilic Ring-Opening of an Isoindole Epoxide Analogue with Halides

| Starting Material | Nucleophile | Key Reaction | Product Type | Ref. |

|---|

Reactions with Oxygen-Centered Nucleophiles (e.g., MeOH)

Oxygen-centered nucleophiles, such as methanol (B129727) (MeOH), are also effective for the ring-opening of epoxidized isoindole derivatives. Studies on N-substituted analogues, specifically the epoxide of 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, show that the reaction with MeOH in the presence of a catalytic amount of sulfuric acid (H₂SO₄) leads to the formation of a methoxy-alcohol derivative. researchgate.nettubitak.gov.tr This transformation introduces both a hydroxyl and a methoxy (B1213986) group across the former epoxide ring, providing a route to alkoxy-functionalized isoindoles. researchgate.nettubitak.gov.tr

Azide (B81097) (N₃⁻) Mediated Ring-Opening

The introduction of an azide group via nucleophilic ring-opening is a synthetically valuable transformation, as the azide can be further converted into amines or triazoles. The reaction of epoxidized 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-diones with sodium azide (NaN₃) has been shown to yield azido-alcohol products. researchgate.nettubitak.gov.tr For instance, an N-ethyl substituted epoxide reacts with NaN₃ in methanol to produce the corresponding azido-alcohol as a single stereoisomer in high yield. researchgate.net This product serves as a precursor for synthesizing amino and triazole derivatives of the hexahydro-1H-isoindole-1,3(2H)-dione system. researchgate.nettubitak.gov.tracgpubs.org

Regiochemical Control in Ring-Opening Processes

The regioselectivity of the nucleophilic attack on unsymmetrical epoxide analogues of hexahydro-1H-isoindole-1,3(2H)-dione is a critical factor in determining the final product structure. In the case of halide nucleophiles, the reaction is reported to be C-2 selective, indicating a controlled pathway for the addition of the nucleophile. nih.gov Similarly, the reaction of an N-ethyl epoxide analogue with sodium azide yields a single stereoisomer, which implies a high degree of both regio- and stereochemical control during the ring-opening process. researchgate.net This control is essential for the synthesis of specific, structurally defined derivatives for further investigation.

Derivatization of Hydroxyl Functionalities

Hydroxyl groups on the hexahydro-1H-isoindole-1,3(2H)-dione ring, whether present in the parent compound or introduced via reactions like hydroxylation or epoxide ring-opening, are key handles for further functionalization. Acetylation is a common and straightforward method to modify these groups.

Acetylation of Hydroxyl Groups

The conversion of hydroxyl groups to their corresponding acetates is a widely reported derivatization for this class of compounds. Following the cis-hydroxylation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, the resulting diols are often acetylated. researchgate.nettubitak.gov.tr Similarly, the hydroxyl groups of halodiols obtained from the ring-opening of epoxides can be converted to their related acetates. nih.gov In another example, after the ring-opening of an epoxide with methanol, the newly formed hydroxyl group is acetylated using acetyl chloride. researchgate.nettubitak.gov.tr This process not only modifies the properties of the molecule but also serves to protect the hydroxyl group during subsequent synthetic steps.

Table 2: Examples of Acetylation Reactions on Isoindole Analogues

| Precursor Type | Acetylating Agent | Product Feature | Ref. |

|---|---|---|---|

| cis-Diol | Acetic Anhydride | Diacetate | researchgate.nettubitak.gov.tr |

| Halodiol | Not Specified | Acetylated Halodiol | nih.gov |

| Methoxy-alcohol | Acetyl Chloride | Acetoxy-methoxy derivative | researchgate.nettubitak.gov.tr |

Addition Reactions on the Unsaturated Core

The presence of a double bond in the cyclohexene (B86901) ring of tetrahydro-1H-isoindole-1,3(2H)-dione analogues offers a site for various addition reactions, allowing for further functionalization of the molecule.

Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent known for its participation in cycloadditions with unsaturated systems to yield β-lactams or unsaturated N-chlorosulfonyl amides. nih.gov Its reactivity is driven by the highly electronegative chlorosulfonyl group, which polarizes the isocyanate moiety. nih.govbeilstein-journals.org However, studies on N-substituted 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives have revealed an anomalous reaction pathway.

Instead of the expected addition to the double bond of the cyclohexene ring, research has shown that CSI can react with one of the carbonyl groups of the imide functionality. nih.govbeilstein-journals.org In a study involving 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, heating the compound with CSI in the absence of a solvent led to the formation of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. nih.govbeilstein-journals.org This outcome represents a rare instance of CSI adding to a carbonyl group. nih.gov

Theoretical calculations suggest that the formation of this product is kinetically more favorable than the potential additions that would lead to a β-lactam or an unsaturated amide. beilstein-journals.org The reaction proceeds through a mechanism supported by computational analysis, which determined the energy profile and confirmed the stability of the resulting ylidenesulfamoyl chloride product, whose structure was verified by X-ray crystal analysis. nih.govbeilstein-journals.org

| Reactant | Reagent | Conditions | Product | Reference |

| 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Chlorosulfonyl Isocyanate (CSI) | 80 °C, 4 hours, neat | ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride | nih.gov, beilstein-journals.org |

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The isoindole-dione scaffold can be functionalized to participate in such reactions, leading to novel heterocyclic systems.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. scripps.edumdpi.commdpi.com This reaction is characterized by its reliability, mild reaction conditions, and tolerance of a wide range of functional groups. scripps.eduumich.edu

Derivatives of the isoindole core structure have been successfully employed in CuAAC reactions to generate novel isoindolinotriazole compounds. rajpub.com In one synthetic approach, 2-(ethynylphenyl)-4,6-dimethoxyisoindolin-1-ones were reacted with various organic azides in the presence of a copper(I) catalyst. rajpub.com This strategy allows for the modular assembly of complex molecules where the isoindolinone moiety is linked to another functional group through a stable triazole bridge. rajpub.comresearchgate.net The resulting triazole products were characterized using various spectroscopic techniques, confirming the successful cycloaddition. rajpub.com

The versatility of this approach enables the creation of diverse libraries of compounds by simply varying the azide and alkyne coupling partners, which is a significant advantage in fields like drug discovery. scripps.eduijpsjournal.com

| Alkyne Component | Azide Component | Catalyst System | Product Type | Reference |

| 2-(meta- or para-ethynylphenyl)-4,6-dimethoxyisoindolin-1-one | Various organic azides | Copper(I) | Isoindolinotriazole derivatives | rajpub.com |

Reduction Chemistry

The reduction of the imide functionality within the isoindole-dione core provides access to a range of hydroxylated and ring-opened products, which can serve as intermediates for further synthesis.

Sodium borohydride (B1222165) (NaBH₄) is a selective reducing agent that primarily reduces aldehydes and ketones. libretexts.orgorientjchem.org While it is generally less reactive towards amides and imides compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄), it can be used to reduce the carbonyl groups in isoindole-dione analogues under specific conditions. libretexts.orgrsc.org

The reduction of N-substituted 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives with NaBH₄ has been investigated, revealing that the reaction can lead to ring-opened products. researchgate.net For instance, the reduction of 2-methyl- or 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with NaBH₄ resulted in the formation of 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives. researchgate.net This outcome indicates the reduction of one of the imide carbonyls to a hydroxyl group, followed by the cleavage of the C-N bond of the five-membered ring.

In contrast, the reduction of the aromatic analogue, N-phenylphthalimide, with NaBH₄ yields N-phenyl-3-hydroxyphthalimidine, where one carbonyl is reduced to a hydroxyl group while keeping the bicyclic ring system intact. rsc.org The difference in outcomes highlights how the saturation level of the fused six-membered ring can influence the reaction pathway.

| Reactant | Reagent | Product | Reference |

| 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Sodium Borohydride (NaBH₄) | 6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide | researchgate.net |

| N-phenylphthalimide | Sodium Borohydride (NaBH₄) | N-phenyl-3-hydroxyphthalimidine | rsc.org |

Structural Elucidation and Advanced Characterization of 2 Hydroxyhexahydro 1h Isoindole 1,3 2h Dione and Its Analogues

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the chemical structure of organic compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. For derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, the ¹H NMR spectra typically show signals for the protons on the cyclohexane (B81311) ring and any substituents. For instance, in N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, the protons of the hexahydroisoindole moiety appear as a multiplet in the range of 1.20–1.80 ppm and 3.07 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of the atoms attached to it. In derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, the carbonyl carbons of the imide group typically appear at the downfield region of the spectrum, often around 176-180 ppm. mdpi.comresearchgate.net For example, in 2-ethyl-5,6-dihydroxy-hexahydro-isoindole-1,3-dione, the carbonyl carbon signal is observed at 179.8 ppm. researchgate.net The carbons of the cyclohexane ring appear at higher field strengths. mdpi.comresearchgate.net

Below is a table summarizing representative NMR data for an analogue of the target compound.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide mdpi.com | 11.08 (s, 1H), 8.10 (d, 1H), 7.81 (t, 1H), 7.61 (d, 1H), 7.50 (t, 1H), 5.02 (s, 2H), 3.07 (m, 2H), 2.45 (s, 3H), 1.20–1.80 (m, 8H) | 176.19, 166.09, 161.02, 154.89, 146.97, 134.62, 126.58, 126.49, 126.28, 119.54, 44.33, 37.38, 23.21, 22.61, 21.13 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione and its analogues, the IR spectrum is dominated by the characteristic absorptions of the imide and hydroxyl functional groups. The N-H stretching vibration of the imide group is typically observed in the range of 3100-3500 cm⁻¹. The most prominent feature is the strong absorption due to the carbonyl (C=O) stretching vibrations of the imide ring. These often appear as two distinct bands, corresponding to the symmetric and asymmetric stretching modes, typically in the region of 1650–1790 cm⁻¹. mdpi.comresearchgate.netacgpubs.org The presence of a hydroxyl group (-OH) is indicated by a broad absorption band in the region of 3200–3600 cm⁻¹. researchgate.netacgpubs.org

The table below presents typical IR absorption bands for derivatives of the title compound.

| Compound | Key IR Absorptions (cm⁻¹) |

| N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide mdpi.com | 3432 (N-H), 2856 (C-H), 1781, 1680 (C=O) |

| 2-ethyl-5,6-dihydroxy-hexahydro-isoindole-1,3-dione researchgate.net | 3453 (O-H), 2982, 2938 (C-H), 1772, 1705 (C=O) |

| 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione acgpubs.org | 3506 (O-H), 2946 (C-H), 1766, 1670 (C=O) |

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, often yielding the protonated molecule [M+H]⁺ or other adducts. mdpi.comsemanticscholar.org

For this compound and its analogues, ESI-MS provides a precise determination of the molecular weight. mdpi.com Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule is subjected to collision-induced dissociation, leading to characteristic fragmentation patterns that can help to confirm the structure. nih.govrsc.orgresearchgate.net The fragmentation of the isoindole-1,3-dione ring system often involves the loss of CO and other small neutral molecules. nih.gov

X-ray Diffraction Crystallography

Determination of Exact Stereochemical Configurations

For chiral molecules such as derivatives of this compound, X-ray crystallography can unambiguously determine the relative and absolute stereochemistry of all chiral centers. This is crucial for understanding the molecule's biological activity, as different stereoisomers can have vastly different properties. The precise arrangement of atoms in the crystal lattice allows for the assignment of R/S configurations to each stereocenter. researchgate.net

Elucidation of Crystal Structures and Conformations

X-ray diffraction analysis reveals the precise arrangement of molecules in the crystal, including intermolecular interactions such as hydrogen bonding and van der Waals forces. researchgate.net For N-hydroxy substituted imides, hydrogen bonding involving the hydroxyl group and the carbonyl oxygens plays a significant role in the crystal packing. researchgate.net The conformation of the hexahydroisoindole ring system, which is typically a chair or boat-like conformation, can also be determined with high accuracy. researchgate.net

The table below summarizes crystallographic data for a related N-hydroxy imide, N-hydroxyphthalimide, which exists in two polymorphic forms.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| N-hydroxyphthalimide (colorless form) researchgate.net | Monoclinic | P2₁/c | Strong intermolecular O-H···O hydrogen bonding. |

| N-hydroxyphthalimide (yellow form) researchgate.net | Monoclinic | P2₁/c | Strong intermolecular O-H···O hydrogen bonding with a different geometry compared to the colorless form. |

Other Analytical Techniques for Characterization

Elemental Analysis

Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound. This method provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of the proposed structure. A close correlation between the found and calculated values serves as a crucial indicator of the sample's purity and confirms its empirical formula.

For this compound, the molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol chemicalbook.com. The theoretical elemental composition can be calculated as follows:

Carbon (C): (8 * 12.01) / 169.18 * 100% = 56.80%

Hydrogen (H): (11 * 1.01) / 169.18 * 100% = 6.55%

Nitrogen (N): (1 * 14.01) / 169.18 * 100% = 8.28%

The following table summarizes the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 56.80 |

| Hydrogen | H | 6.55 |

| Nitrogen | N | 8.28 |

In the characterization of novel analogues of 1H-isoindole-1,3(2H)-dione, elemental analysis is routinely performed to confirm their successful synthesis and purity. For instance, in a study involving two such imide derivatives, the experimentally found values for carbon, hydrogen, and nitrogen were in close agreement with the theoretical calculations. The reported error between the theoretical and found values was minimal, providing strong evidence for the proposed structures nih.gov.

The table below presents a representative example of elemental analysis data for two analogous imide compounds, demonstrating the typical level of accuracy achieved.

Theoretical and Computational Investigations of 2 Hydroxyhexahydro 1h Isoindole 1,3 2h Dione Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the electronic structure and reactivity of molecules. These calculations can elucidate reaction pathways, predict the selectivity of chemical transformations, and determine the relative stability of different products.

Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of chemical synthesis. Theoretical computations have been successfully used to explain the regioselectivity observed in reactions of derivatives of hexahydro-1H-isoindole-1,3(2H)-dione. For instance, in the ring-opening reactions of epoxy derivatives of hexahydroisoindolediones, quantum chemical calculations can be performed to determine the preferred site of nucleophilic attack. researchgate.net

By modeling the transition states for the different possible reaction pathways, the activation energies can be calculated. The pathway with the lower activation energy is kinetically favored and is predicted to be the major reaction pathway, thus explaining the observed regioselectivity. researchgate.net Similar computational approaches could be applied to predict the regioselectivity of various reactions involving 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, such as electrophilic additions to the cyclohexene (B86901) ring or reactions involving the N-hydroxy group.

In the context of cycloaddition reactions, such as those involving indolynes, electronic structure calculations can predict regioselectivity based on the polarization of the triple bond. nih.gov While not directly studying this compound, these studies demonstrate the capability of quantum chemical calculations to predict how substituents on a ring system influence the regiochemical outcome of a reaction. nih.gov

Quantum chemical calculations are instrumental in mapping out the complete energy profile of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, transition states. e3s-conferences.org A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, and its structure determines the feasibility and stereochemical outcome of a reaction.

For a given reaction of this compound, computational methods like Density Functional Theory (DFT) can be used to locate the transition state structures for proposed mechanisms. e3s-conferences.orgnih.govnih.gov By calculating the energy of these transition states, chemists can gain a deeper understanding of the reaction mechanism. This knowledge is invaluable for optimizing reaction conditions to favor a desired product. e3s-conferences.org For example, in intramolecular cycloaddition reactions, the stereochemical outcomes can be rationalized by computing the energies of the different possible transition states. nih.gov

The process often involves proposing a plausible reaction pathway and then using computational software to find the lowest energy path from reactants to products, identifying the transition state along this path. youtube.com This approach allows for the detailed investigation of reaction mechanisms that might be too complex or involve species too short-lived to be studied experimentally. nih.govnih.gov

In many chemical reactions, there is a competition between the formation of the most stable product (the thermodynamic product) and the product that is formed fastest (the kinetic product). youtube.comyoutube.com The reaction conditions, particularly temperature, can often be adjusted to favor one product over the other. youtube.comyoutube.comrsc.org Quantum chemical calculations can predict which product is favored under different conditions by calculating the relative energies of the products and the activation energies for their formation. nih.gov

The thermodynamic product is the one with the lowest Gibbs free energy, while the kinetic product is formed via the transition state with the lowest activation energy. nih.gov Theoretical studies on Diels-Alder reactions of N-hydroxymaleimides have shown that at lower temperatures, the kinetic product is dominant, while at higher temperatures, the reaction becomes reversible and the more stable thermodynamic product is favored. nih.gov

By applying these computational methods to reactions of this compound, it would be possible to predict the conditions necessary to achieve kinetic or thermodynamic control. This would be particularly useful in reactions where multiple isomers can be formed, allowing for the selective synthesis of the desired compound.

Molecular Modeling and Dynamics

Molecular modeling and dynamics are computational techniques used to study the three-dimensional structures and dynamic behavior of molecules and their interactions with biological macromolecules. These methods are particularly valuable in drug discovery for predicting how a molecule like this compound might bind to a biological target and for understanding the nature of these interactions at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr It is widely used to screen virtual libraries of compounds against a biological target to identify potential drug candidates. Derivatives of isoindole-1,3(2H)-dione and hexahydro-1H-isoindole-1,3(2H)-dione have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes. mdpi.commdpi.commdpi.com

COX-1 and COX-2: Cyclooxygenase (COX) enzymes are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). dergipark.org.tr Molecular docking studies on isoindole-1,3(2H)-dione derivatives have been performed to investigate their binding modes within the active sites of COX-1 and COX-2. mdpi.commdpi.com These studies help in understanding the structural basis for the selective inhibition of COX-2 over COX-1, which is a desirable property for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the enzyme's active site. mdpi.comphyschemres.orgnih.gov

MAO-B: Monoamine oxidase B (MAO-B) is an important enzyme in the metabolism of neurotransmitters and is a target for drugs used in the treatment of Parkinson's disease and depression. nih.gov Molecular docking simulations have been used to identify potential MAO-B inhibitors among derivatives of hexahydro-1H-isoindole-1,3(2H)-dione. mdpi.com These studies predict the binding affinity and interaction patterns of the compounds within the MAO-B active site. frontiersin.orgnih.govresearcher.lifefrontiersin.org

PARP1, mTOR, and PI3K: Poly (ADP-ribose) polymerase 1 (PARP1), mammalian target of rapamycin (B549165) (mTOR), and phosphoinositide 3-kinase (PI3K) are all important targets in cancer therapy. mdpi.comnih.gov While specific docking studies of this compound with these targets are not widely reported, the isoindole scaffold is present in molecules that have been investigated as inhibitors of these pathways. mdpi.com Molecular docking could be employed to explore the potential of this compound and its derivatives to bind to the ATP-binding pockets of these kinases. mdpi.comnih.govmdpi.com

| Target | PDB ID | Key Interacting Residues (Example) | Predicted Binding Affinity (Example Range) |

|---|---|---|---|

| COX-1 | 3KK6 | Arg120, Tyr355, Ser530 | -7.0 to -9.0 kcal/mol |

| COX-2 | 3LN1 | Arg120, Tyr355, Val523 | -8.0 to -10.5 kcal/mol |

| MAO-B | 2V5Z | Tyr435, Ile199, Cys172 | -7.5 to -9.5 kcal/mol |

| mTOR | 4JSN | Trp2239, Asp2195, Tyr2225 | -6.0 to -8.5 kcal/mol |

| PI3K | 1E8X | Val882, Lys833, Asp964 | -6.5 to -9.0 kcal/mol |

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its biological target over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to gain a more detailed understanding of the binding mechanism. nih.govfrontiersin.orgnih.govresearcher.lifefrontiersin.org

MD simulations of isoindole-1,3-dione derivatives in complex with enzymes like MAO-B have been performed to evaluate the stability of the binding pose and to analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation. nih.govfrontiersin.orgnih.govresearcher.lifefrontiersin.org Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. frontiersin.orgnih.govresearcher.lifefrontiersin.org

These simulations can reveal conformational changes in the protein upon ligand binding and provide insights into the thermodynamics of binding through the calculation of binding free energies. This detailed understanding of ligand-target interactions is crucial for the rational design of more potent and selective inhibitors.

| System | Simulation Time (ns) | Key Findings |

|---|---|---|

| Isoindoledione Derivative - MAO-B Complex | 100 - 300 | Stable binding pose, persistent hydrogen bonds with key residues, low RMSD fluctuations. nih.govfrontiersin.org |

| Isoindoledione Derivative - AChE Complex | 50 - 100 | Identification of stable interactions within the active site gorge. nih.gov |

Exploration of Non Clinical Biological and Materials Applications of 2 Hydroxyhexahydro 1h Isoindole 1,3 2h Dione Derivatives

In Vitro Biological Activity Screening (Excluding Clinical Human Data)

Enzyme Inhibition Studies

Cyclooxygenase Inhibition (COX-1, COX-2)

Derivatives of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, part of the broader phthalimide (B116566) class of compounds, have been investigated for their anti-inflammatory potential, specifically through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov The COX enzyme has two primary isoforms, COX-1 and COX-2, which are key mediators in the synthesis of prostanoids from arachidonic acid. nih.govnih.gov While COX-1 is constitutively expressed and involved in physiological processes like gastric protection and platelet aggregation, COX-2 is an inducible enzyme that is upregulated during inflammatory responses. nih.govnih.govyoutube.com Consequently, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Research into isoindoline-1,3-dione derivatives has demonstrated their capacity to inhibit both COX enzymes. ijlpr.com N-alkyl-isoindoline-1,3-dione derivatives, for instance, have been identified as effective inhibitors of the COX enzyme, with activity comparable to established drugs like indomethacin (B1671933) and celecoxib. nih.govmdpi.com The structural features of these derivatives, such as the presence of an aromatic moiety, are considered important for their affinity towards COX-2. nih.govmdpi.com

In one study, a series of new 1H-isoindole-1,3(2H)-dione derivatives were synthesized and evaluated for their COX inhibitory activity. nih.gov The findings indicated that all tested compounds exhibited a stronger affinity for COX-2 than for COX-1. nih.gov Several of these compounds demonstrated greater inhibition of COX-2 than the reference drug, meloxicam. nih.gov The selectivity of these compounds is often expressed as a COX-2/COX-1 affinity ratio, with some derivatives showing a more favorable selectivity profile than meloxicam. nih.gov For example, a derivative designated as compound ZJ1 showed potent blockage and ligand efficiency towards the COX-2 enzyme, reportedly higher than indomethacin and approaching the potency of celecoxib. ijlpr.comresearchgate.net Conversely, another derivative, ZJ4, displayed selective ligand efficiency for COX-1. ijlpr.comresearchgate.net

Molecular docking studies have been employed to understand the interactions between these isoindole derivatives and the active sites of COX enzymes. nih.govmdpi.commdpi.com These studies suggest that the isoindoline-1,3-dione portion of the molecules can form hydrogen bonds and various hydrophobic interactions with key amino acid residues within the COX binding site, such as Ser530, Trp387, and Gly526 in COX-1, and Arg120 and Tyr355 in COX-2. nih.gov The length of linkers and the nature of substituents between the core isoindole structure and other pharmacophores, like arylpiperazine residues, have been shown to influence the potency and selectivity of COX-2 inhibition. nih.gov

| Compound/Derivative | Target | Inhibition Data | Selectivity (COX-2/COX-1) | Reference Compound | Source(s) |

| Compound B | COX-1, COX-2 | Greater COX-1 inhibition than meloxicam | > Meloxicam | Meloxicam | nih.gov |

| Compound D | COX-1, COX-2 | Most potent COX-1 inhibitor in series | > Meloxicam | Meloxicam | nih.gov |

| Compound E | COX-1, COX-2 | Greater inhibition of both COX-1 and COX-2 than meloxicam | Not specified | Meloxicam | nih.gov |

| Compound F | COX-2 | Greater inhibition than meloxicam | Not specified | Meloxicam | nih.gov |

| Compound H | COX-2 | Most potent COX-2 inhibitor in series | Not specified | Meloxicam | nih.gov |

| Compound I | COX-2 | Greater inhibition than meloxicam | Not specified | Meloxicam | nih.gov |

| Derivative ZJ1 | COX-2 | Higher potency than Indomethacin, near potency of Celecoxib | Selective for COX-2 | Indomethacin, Celecoxib | ijlpr.comresearchgate.net |

| Derivative ZJ4 | COX-1 | Selective ligand efficiency for COX-1 | Selective for COX-1 | Not specified | ijlpr.comresearchgate.net |

| Derivative 17c | COX-2 | Higher binding energy score (-17.89 kcal/mol) in docking study | Not specified | Celecoxib (-17.27 kcal/mol) | mdpi.com |

Cytotoxicity Assessment Against Non-Human Cell Lines (e.g., A549, PC-3, HeLa, Caco-2, MCF-7, C6, HT-29) for Compound Discovery

Derivatives of this compound are a subject of extensive research in compound discovery, particularly for their cytotoxic effects against various cancer cell lines. nih.govnih.govnih.gov The isoindole skeleton is a structural component of norcantharimides, which are known to have effects on inflammatory conditions, including cancer. nih.govnih.goveurekaselect.com The cytotoxic activity of these compounds is highly dependent on the nature and position of the functional groups attached to the core isoindole structure. nih.govnih.gov

Studies have demonstrated that these derivatives exhibit dose-dependent cytotoxic effects. nih.govaksaray.edu.tr For instance, certain isoindole compounds containing both silyl (B83357) ether and azido (B1232118) groups have shown significant inhibitory activity against various cell lines. nih.govnih.gov One such compound, designated Compound 7, exhibited higher inhibitory activity against the A549 human lung carcinoma cell line than the standard chemotherapeutic agent 5-fluorouracil, with an IC50 value of 19.41 µM. nih.goveurekaselect.com Similarly, derivatives with both silyl ether (-OTBDMS) and bromine groups (compounds 13 and 16) showed higher anticancer activity than cisplatin (B142131) against Caco-2 and MCF-7 cell lines. nih.gov

The cytotoxic potential of these derivatives has been evaluated across a range of non-human cell lines:

A549 (Human Lung Carcinoma): Multiple studies have confirmed the cytotoxic effects of isoindole derivatives on A549 cells. nih.govnih.govresearchgate.net Compounds bearing tert-butyldiphenylsilyl (TBDPS) groups have been observed to inhibit cell growth and cause membrane damage. aksaray.edu.trfigshare.com

PC-3 (Human Prostate Cancer): Trisubstituted isoindole derivatives have been assessed for cytotoxicity against PC-3 cells using the MTT assay. nih.govresearchgate.net

HeLa (Human Cervical Cancer): The anticancer activity of various isoindole-1,3(2H)-dione derivatives against HeLa cells has been documented, with some compounds showing cell-selective activity. nih.govnih.govnih.govresearchgate.net

Caco-2 (Human Colorectal Adenocarcinoma): The antiproliferative activity of isoindole derivatives has been confirmed in Caco-2 cells, with some halogenated derivatives showing good activity. nih.govnih.govresearchgate.netresearchgate.net

MCF-7 (Human Breast Adenocarcinoma): Isoindole compounds have demonstrated cytotoxic effects on MCF-7 cells, with some derivatives showing IC50 values as low as 15.32 µM. nih.govnih.govresearchgate.netresearchgate.net

C6 (Rat Glioma): The activity of isoindole derivatives against C6 glioma cells has been investigated, with some compounds showing higher activity than the positive control at certain concentrations. nih.govnih.goveurekaselect.com

HT-29 (Human Colon Adenocarcinoma): Synthesized isoindoline (B1297411) derivatives have been evaluated for their cytotoxic potential against HT-29 cells. nih.gov One derivative, NCTD4, was found to inhibit the growth of HT-29 cells by causing membrane damage and exhibiting a dose-dependent cytotoxic effect. nih.gov

These findings underscore the potential of this compound derivatives as a scaffold for the development of new cytotoxic agents for further investigation. nih.govnih.gov

| Compound/Derivative | Cell Line | Assay | Result (IC50) | Source(s) |

| Compound 7 (azide and silyl ether) | A549 | BrdU | 19.41 ± 0.01 µM | nih.gov |

| Compound 13 (-OTBDMS and -Br) | Caco-2 | Not specified | Higher activity than cisplatin | nih.gov |

| Compound 13 (-OTBDMS and -Br) | MCF-7 | Not specified | Higher activity than cisplatin | nih.gov |

| Compound 16 (-OTBDMS and -Br) | Caco-2 | Not specified | Higher activity than cisplatin | nih.gov |

| Compound 16 (-OTBDMS and -Br) | MCF-7 | Not specified | Higher activity than cisplatin | nih.gov |

| Compound 4k | MCF-7 | Not specified | 15.32 ± 0.02 µM | researchgate.net |

| Derivative NCTD4 | HT-29 | Cell growth inhibition, membrane damage | Dose-dependent cytotoxic effect | nih.gov |

| 2a (TBDPS group) | A549 | Cell growth inhibition, membrane damage | Dose-dependent cytotoxic effect | aksaray.edu.trfigshare.com |

| 2b (TBDPS group) | A549 | Cell growth inhibition, membrane damage | Dose-dependent cytotoxic effect | aksaray.edu.trfigshare.com |

| 2a (TBDPS group) | HeLa | Cell growth inhibition, membrane damage | Dose-dependent cytotoxic effect | aksaray.edu.trfigshare.com |

| 2b (TBDPS group) | HeLa | Cell growth inhibition, membrane damage | Dose-dependent cytotoxic effect | aksaray.edu.trfigshare.com |

| Trisubstituted isoindoles | A549, PC-3, HeLa, Caco-2, MCF-7 | MTT | Varied cytotoxic effects | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Complex Architectures

The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives has evolved to create increasingly complex and functionally diverse molecules. A key starting material for many of these syntheses is 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, which can be prepared through the cycloaddition of 3-sulfolene and maleic anhydride. researchgate.net This intermediate serves as a versatile platform for further elaboration.

One prominent strategy involves the epoxidation of 2-substituted-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-diones. The subsequent ring-opening of the resulting epoxide with various nucleophiles allows for the introduction of diverse functional groups, leading to a range of substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives. researchgate.net For instance, the reaction of the epoxide with sodium azide (B81097) yields azido-alcohols, which can be further transformed into amino and triazole derivatives. researchgate.net

Another approach involves the cis-hydroxylation of the tetrahydro-isoindole-dione precursor to produce hydroxyl analogues. researchgate.net These hydroxyl groups can then be converted to other functionalities, such as acetates, to modify the compound's properties. researchgate.net More intricate structures, such as hybrid molecules, have also been synthesized. For example, N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide was synthesized by reacting 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide with tetrahydrophthalic anhydride in glacial acetic acid. mdpi.com This method demonstrates the fusion of the hexahydro-isoindole-dione core with other biologically relevant scaffolds like quinazoline. mdpi.com

Table 1: Selected Synthetic Strategies

| Starting Material | Key Reaction | Resulting Derivative |

|---|---|---|

| 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | Epoxidation followed by nucleophilic ring-opening (e.g., with NaN3) | Azido-alcohol derivatives of hexahydro-1H-isoindole-1,3(2H)-dione researchgate.net |

| 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione | cis-hydroxylation | Dihydroxy-hexahydro-1H-isoindole-1,3(2H)-dione derivatives researchgate.net |

Advanced Mechanistic Investigations

Understanding the underlying reaction mechanisms is crucial for controlling the stereochemistry and regioselectivity of synthetic transformations. For derivatives of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, significant research has focused on the ring-opening reactions of related epoxy alcohol precursors.

Studies on (1aS,2S,6bR)-5-ethyl-2-hydroxyhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-dione have shown that under mild, non-chelated conditions, the epoxide ring opens with high selectivity. researchgate.net Nucleophilic additions using chloride, bromide, and azide ions result in C-2 selective ring-opening products. researchgate.net The precise stereochemistry of these products has been confirmed through techniques like X-ray diffraction analysis. researchgate.net

To complement experimental findings, theoretical computations are employed to elucidate the factors governing this regioselectivity. researchgate.net These computational studies help to model the transition states and energy profiles of different reaction pathways, providing a deeper understanding of why one regioisomer is favored over another. This synergy between experimental and theoretical approaches is vital for designing more efficient and selective synthetic routes.

Exploration of New Non-Clinical Applications and Bio-interactions

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide array of biological activities. mdpi.commdpi.com While clinical applications are outside the scope of this discussion, the exploration of non-clinical applications and bio-interactions for its hexahydro-derivatives is an active area of research.

Derivatives of hexahydro-1H-isoindole-1,3(2H)-dione have been investigated for their antioxidant properties. mdpi.com For example, a hybrid molecule incorporating a quinazoline moiety was synthesized and evaluated for its ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. mdpi.com

Molecular docking simulations have been used to predict potential biological targets for these compounds. Studies have revealed that certain derivatives exhibit low binding energies when interacting with enzymes such as cyclooxygenase-2 (COX-2) and monoamine oxidase-B (MAO-B), suggesting a high probability of interaction. mdpi.comnih.gov These enzymes are significant targets in various pathological processes, and their inhibition is a key mechanism for many therapeutic agents. The isoindole-1,3-dione portion of related molecules has been shown to interact with key amino acid residues within the active sites of these enzymes, such as Leu352, Ala523, and Val523 in COX-2. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The design and development of novel compounds are increasingly being accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are applied at various stages, from initial compound design to the prediction of synthetic pathways and biological activities. nih.gov

For isoindole-1,3-dione derivatives, in silico studies are a cornerstone of modern research. mdpi.com Molecular docking, a computational technique to predict the binding orientation and affinity of a small molecule to a protein target, is widely used. mdpi.comrsc.org For instance, docking studies have been employed to evaluate the inhibitory potential of new isoindole-dione derivatives against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative disease research. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-hydroxy-1H-isoindole-1,3(2H)-dione with ethanol and amines under controlled stoichiometry yields derivatives (72% yield) . Solvent choice (e.g., ethanol vs. DMF) and reaction time (1–24 hours) critically affect crystallinity and purity. Monitoring via TLC or HPLC is recommended to optimize intermediate isolation .

Q. How can X-ray crystallography resolve structural ambiguities in isoindole-dione derivatives?

- Single-crystal X-ray diffraction (SCXRD) with programs like ORTEP-3 enables precise determination of bond lengths, angles, and hydrogen bonding. For example, hydrogen atoms in the hydroxyl group are refined using difference maps (O–H distance: 0.82 Å), while other H atoms are placed via calculated positions (C–H = 0.93–0.97 Å) . Thermal ellipsoid plots (ORTEP) clarify conformational flexibility in hexahydro rings .

Q. What computational tools predict physicochemical properties of isoindole-dione derivatives?

- Use molecular descriptors like LogP (lipophilicity), polar surface area (PSA), and hydrogen bond donor/acceptor counts. Tools such as PubChem and Molinspiration calculate these parameters, with isoindole-dione derivatives typically showing PSA > 50 Ų and LogP ~1.5–2.5, indicating moderate membrane permeability . InChIKeys (e.g., FJLUQXLMDPZNLS-KWQFWETISA-N) standardize database searches for structural analogs .

Advanced Research Questions

Q. How do stereochemical variations in hexahydroisoindole-dione cores affect biological activity?

- Enantiomers (e.g., (3aS,7aR)- vs. (3aR,7aS)-configurations) exhibit divergent binding affinities. For instance, thalidomide analogs with (S)-configured piperidinyl groups show enhanced proteasome inhibition. Chiral HPLC or circular dichroism (CD) must validate stereochemical purity .

Q. What strategies resolve contradictions in pharmacological data for isoindole-dione derivatives?

- Conflicting solubility or toxicity data may arise from polymorphic forms or residual solvents. Thermoanalytical techniques (DSC/TGA) identify polymorphs, while GC-MS detects solvent traces. For example, ethyl alcohol crystallization yields a stable monoclinic polymorph (m.p. 155–158°C) .

Q. How can reaction mechanisms for isoindole-dione functionalization be validated experimentally?

- Isotopic labeling (e.g., O in hydroxyl groups) combined with H/C NMR tracks regioselectivity in nucleophilic substitutions. Kinetic studies under varying pH (4–9) reveal base-catalyzed pathways for amine coupling .

Q. What methodologies assess the environmental stability of isoindole-dione derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.